Cas no 850901-98-3 (2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol)

2-2-アミノ-5-(4-メトキシフェニル)ピリミジン-4-イル-5-(ベンジルオキシ)フェノールは、高度に機能化されたピリミジン誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。この化合物は、フェノール基とベンジルエーテル保護基を有し、さらに4-メトキシフェニル基とアミノ基を有するピリミジン骨格を特徴とします。その特異的な構造により、選択的な化学反応が可能であり、医薬品開発における多段階合成において有用です。特に、芳香環系の修飾やヘテロ環合成において優れた反応性を示します。また、保護基の存在により、官能基の選択的変換が容易に行える点が利点です。

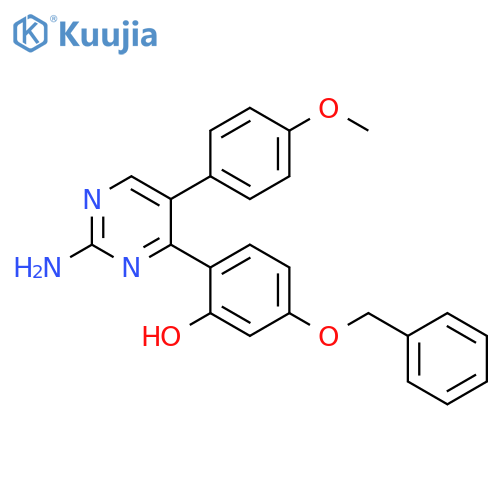

850901-98-3 structure

商品名:2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol

CAS番号:850901-98-3

MF:C24H21N3O3

メガワット:399.441845655441

CID:5421009

2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol 化学的及び物理的性質

名前と識別子

-

- 5-(benzyloxy)-2-(2-imino-5-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-yl)phenol

- 2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol

-

- インチ: 1S/C24H21N3O3/c1-29-18-9-7-17(8-10-18)21-14-26-24(25)27-23(21)20-12-11-19(13-22(20)28)30-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H2,25,26,27)

- InChIKey: KXDVDILONILZSP-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC(OCC2=CC=CC=C2)=CC=C1C1C(C2=CC=C(OC)C=C2)=CN=C(N)N=1

2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-1401-75mg |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-2μmol |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-5μmol |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-2mg |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-40mg |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-30mg |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-10μmol |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-15mg |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-10mg |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1401-25mg |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol |

850901-98-3 | 25mg |

$109.0 | 2023-09-11 |

2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

850901-98-3 (2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量